2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one
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Overview
Description
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 2,4-Difluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 2,4-difluorobenzoyl chloride under basic conditions.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2,4-Difluorobiphenyl
- 2,4-Difluorophenyl isocyanate
Uniqueness
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H12F2N2O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C17H12F2N2O2S/c1-21-16(23)12-4-2-3-5-14(12)20-17(21)24-9-15(22)11-7-6-10(18)8-13(11)19/h2-8H,9H2,1H3 |
InChI Key |
ZRHFSGMXAVJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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